molecular formula C9H5BrFNO2 B1415586 Methyl 2-bromo-3-cyano-6-fluorobenzoate CAS No. 1805590-89-9

Methyl 2-bromo-3-cyano-6-fluorobenzoate

Cat. No.: B1415586
CAS No.: 1805590-89-9
M. Wt: 258.04 g/mol
InChI Key: HNFJCWDTYRVPFQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₅BrFNO₂ and a molar mass of 261.03 g/mol. The compound features a benzoate backbone substituted with bromo (Br) at position 2, cyano (CN) at position 3, and fluoro (F) at position 6, with a methyl ester group at the carboxylate position (Figure 1). This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Key safety considerations include hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating strict adherence to handling protocols .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFJCWDTYRVPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-6-fluorobenzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine through the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares Methyl 2-bromo-3-cyano-6-fluorobenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituted Benzoate Esters with Varying Alkyl Groups

Ethyl 2-bromo-3-cyano-6-fluorobenzoate
  • Molecular Formula: C₁₀H₇BrFNO₂
  • Molar Mass : 272.07 g/mol
  • Key Differences : Replacement of the methyl ester with an ethyl group increases molar mass and lipophilicity.
  • Physical Properties : Predicted boiling point of 351.4±42.0 °C , higher than the methyl analog due to increased van der Waals interactions.
  • Safety : Similar hazards (H315, H319, H335) but discontinued production, suggesting challenges in synthesis or stability .
Methyl 6-bromo-3-fluoro-2-methylbenzoate
  • Molecular Formula : C₉H₈BrFO₂
  • Molar Mass : 247.06 g/mol
  • Key Differences : Bromo at position 6, methyl at position 2 (vs. bromo at 2 in the target compound). This alters steric hindrance and electronic density on the aromatic ring.
  • Applications: Potential use in materials science due to reduced polarity compared to the cyano-substituted analog .

Substituted Benzoates with Halogen/Cyano Variations

Ethyl 2-bromo-3-chloro-6-fluorobenzoate
  • Molecular Formula : C₉H₇BrClFO₂
  • Molar Mass : ~281.51 g/mol
  • Key Differences: Cyano group replaced with chloro (Cl) at position 3. Chloro is less electron-withdrawing than cyano, reducing reactivity in nucleophilic substitutions.
  • Applications: Likely used in less polar environments compared to cyano-containing analogs .
Methyl 3-cyano-6-chloro-2-fluorobenzoate
  • Molecular Formula: C₉H₅ClFNO₂
  • Molar Mass : 225.60 g/mol
  • Key Differences : Chloro at position 6 and fluoro at position 2 (vs. fluoro at 6 in the target compound). Altered substituent positions affect regioselectivity in reactions .

Substituent Position Isomers

Methyl 3-bromo-2-chloro-6-fluorobenzoate
  • Molecular Formula : C₈H₅BrClFO₂
  • Molar Mass : 267.48 g/mol
  • Key Differences: Bromo at position 3 and chloro at position 2 (vs. bromo at 2 and cyano at 3).

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Notable Hazards
This compound C₉H₅BrFNO₂ 261.03 2-Br, 3-CN, 6-F Not reported H315, H319, H335
Ethyl 2-bromo-3-cyano-6-fluorobenzoate C₁₀H₇BrFNO₂ 272.07 2-Br, 3-CN, 6-F (ethyl ester) 351.4±42.0 (predicted) H315, H319, H335
Methyl 6-bromo-3-fluoro-2-methylbenzoate C₉H₈BrFO₂ 247.06 6-Br, 3-F, 2-CH₃ Not reported N/A
Ethyl 2-bromo-3-chloro-6-fluorobenzoate C₉H₇BrClFO₂ 281.51 2-Br, 3-Cl, 6-F Not reported N/A
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ 225.60 3-CN, 6-Cl, 2-F Not reported N/A

Research Implications

  • Electronic Effects: The cyano group in this compound enhances electrophilicity at position 3, facilitating reactions like Suzuki-Miyaura couplings.
  • Steric Considerations: Ethyl esters (e.g., Ethyl 2-bromo-3-cyano-6-fluorobenzoate) may exhibit slower reaction kinetics due to increased steric hindrance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-cyano-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-cyano-6-fluorobenzoate

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